[2-(1-Piperazinylmethyl)cyclohexyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Piperazinylmethyl)cyclohexyl]methanol: is an organic compound with the molecular formula C12H24N2O. It is a biochemical used primarily in proteomics research. This compound is known for its unique structure, which includes a piperazine ring attached to a cyclohexyl group via a methanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Piperazinylmethyl)cyclohexyl]methanol typically involves the reaction of cyclohexylmethanol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Piperazinylmethyl)cyclohexyl]methanol can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can also be reduced, typically affecting the piperazine ring or the cyclohexyl group.
Substitution: Substitution reactions can occur at the piperazine ring or the cyclohexyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Piperazinylmethyl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between proteins and small molecules. It is particularly useful in proteomics research, where it helps in identifying and characterizing proteins .
Medicine: Although not intended for diagnostic or therapeutic use, this compound is used in preclinical studies to explore its potential pharmacological properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable tool in various industrial applications .
Mechanism of Action
The exact mechanism of action of [2-(1-Piperazinylmethyl)cyclohexyl]methanol is not well-documented. it is believed to interact with specific molecular targets, such as proteins or enzymes, to exert its effects. The pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
[2-(1-Piperazinylmethyl)cyclohexyl]amine: Similar in structure but with an amine group instead of a methanol moiety.
[2-(1-Piperazinylmethyl)cyclohexyl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness: The uniqueness of [2-(1-Piperazinylmethyl)cyclohexyl]methanol lies in its specific combination of a piperazine ring and a cyclohexyl group connected via a methanol moiety. This structure imparts distinct chemical and biological properties that are not observed in its analogs .
Properties
IUPAC Name |
[2-(piperazin-1-ylmethyl)cyclohexyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c15-10-12-4-2-1-3-11(12)9-14-7-5-13-6-8-14/h11-13,15H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKXUHZBSLXAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN2CCNCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586385 |
Source
|
Record name | {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887029-38-1 |
Source
|
Record name | 2-(1-Piperazinylmethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887029-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Piperazin-1-yl)methyl]cyclohexyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10586385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.